molecular formula C16H32Cl2N2O4 B13699434 Methyl trans-2-Aminocyclohexanecarboxylate Hydrochloride

Methyl trans-2-Aminocyclohexanecarboxylate Hydrochloride

Cat. No.: B13699434
M. Wt: 387.3 g/mol
InChI Key: XRBMOIGITIYEQE-UHFFFAOYSA-N
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Description

methyl (1R,2R)-rel-2-aminocyclohexane-1-carboxylate hydrochloride . This compound is a derivative of cyclohexane, featuring an amino group and a carboxylate ester group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,2R)-rel-2-aminocyclohexane-1-carboxylate hydrochloride typically involves the following steps:

    Cyclohexane Derivatization: The starting material, cyclohexane, undergoes a series of derivatization reactions to introduce the amino and carboxylate ester groups.

    Esterification: The carboxylate ester group is introduced via an esterification reaction, where the carboxylic acid derivative of cyclohexane is reacted with methanol in the presence of an acid catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2R)-rel-2-aminocyclohexane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Methyl (1R,2R)-rel-2-aminocyclohexane-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (1R,2R)-rel-2-aminocyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1S,2S)-rel-2-aminocyclohexane-1-carboxylate hydrochloride
  • Ethyl (1R,2R)-rel-2-aminocyclohexane-1-carboxylate hydrochloride
  • Methyl (1R,2R)-rel-2-aminocyclohexane-1-carboxylate hydrobromide

Uniqueness

Methyl (1R,2R)-rel-2-aminocyclohexane-1-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of both amino and carboxylate ester groups. This combination of features makes it particularly useful in the synthesis of chiral molecules and in applications requiring specific stereochemical configurations.

Properties

Molecular Formula

C16H32Cl2N2O4

Molecular Weight

387.3 g/mol

IUPAC Name

methyl 2-aminocyclohexane-1-carboxylate;dihydrochloride

InChI

InChI=1S/2C8H15NO2.2ClH/c2*1-11-8(10)6-4-2-3-5-7(6)9;;/h2*6-7H,2-5,9H2,1H3;2*1H

InChI Key

XRBMOIGITIYEQE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCCC1N.COC(=O)C1CCCCC1N.Cl.Cl

Origin of Product

United States

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